CA VA Potency: 3.7× Greater Inhibition than Acetazolamide
N-(4-sulfamoylphenyl)benzamide demonstrates 3.7-fold higher potency against mitochondrial carbonic anhydrase VA (CA VA) compared to the clinical reference acetazolamide (AAZ). The target compound exhibits a Ki of 17 nM [1] versus 63 nM for AAZ [2] under comparable stopped-flow spectrophotometric conditions monitoring 4-nitrophenyl acetate hydrolysis.
| Evidence Dimension | Inhibitory potency against human carbonic anhydrase VA (hCA VA) |
|---|---|
| Target Compound Data | Ki = 17 nM |
| Comparator Or Baseline | Acetazolamide (AAZ) Ki = 63 nM |
| Quantified Difference | 3.7-fold lower Ki (more potent) |
| Conditions | Stopped-flow spectrophotometric assay monitoring 4-nitrophenyl acetate hydrolysis at 400 nm; recombinant human CA VA. |
Why This Matters
Superior potency against CA VA is critical for studies investigating mitochondrial pH regulation, gluconeogenesis, and certain metabolic disorders, offering researchers a more potent tool compound than the standard reference AAZ.
- [1] BindingDB. CHEMBL23559 (N-(4-sulfamoylphenyl)benzamide) Affinity Data for Carbonic Anhydrase 5A. Binding Database, 2025. View Source
- [2] Kciuk, M., Gielecińska, A., Mujwar, S., Mojzych, M., Marciniak, B., Drozda, R., & Kontek, R. (2025). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 12348783. View Source
